H-Gly-Arg-AMC

Description

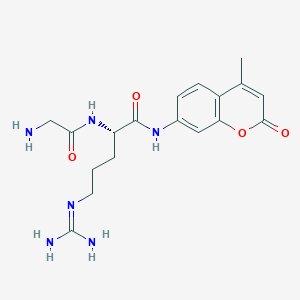

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTASUHAFOHMQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Gly-Arg-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the fluorogenic substrate H-Gly-Arg-AMC, designed for researchers, scientists, and professionals in drug development. It delves into the core principles of its mechanism, offers detailed protocols for its application in key enzyme assays, and provides insights into data interpretation and troubleshooting.

Introduction: The Power of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them critical targets for therapeutic intervention. The ability to accurately and sensitively measure protease activity is paramount in both basic research and drug discovery. Fluorogenic peptide substrates, such as this compound, have emerged as indispensable tools for this purpose, offering a continuous and highly sensitive method for monitoring enzymatic activity.[1]

This compound, chemically known as Glycyl-L-arginyl-7-amino-4-methylcoumarin, is a dipeptide substrate linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme.

Core Mechanism of Action

The utility of this compound lies in its elegant and straightforward mechanism. The Gly-Arg dipeptide sequence serves as a recognition motif for specific proteases that preferentially cleave after an arginine residue.

Diagram: Mechanism of this compound Cleavage

Caption: Enzymatic cleavage of this compound by a target protease releases the fluorescent AMC molecule.

The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer. The optimal excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.

Key Applications and Target Enzymes

This compound is a versatile substrate with applications in the study of several important proteases. Its primary targets are enzymes that exhibit a substrate preference for cleavage after arginine residues.

Thrombin Activity and Generation Assays

Thrombin is a serine protease that plays a central role in the coagulation cascade. Measuring thrombin activity is crucial for understanding hemostasis and thrombosis and for the development of anticoagulant drugs. This compound and its N-terminally blocked counterpart, Z-Gly-Gly-Arg-AMC, are widely used substrates in thrombin generation assays (TGA).

The water solubility and kinetic parameters of H-Gly-Gly-Arg-AMC are reported to be improved over the more traditionally used Z-Gly-Gly-Arg-AMC. For the related substrate Z-Gly-Gly-Arg-AMC, kinetic parameters with thrombin have been determined, providing a valuable reference for assay development.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | Reference |

| Z-Gly-Gly-Arg-AMC | Thrombin | 100 | 1.03 | [1] |

Cathepsin C (Dipeptidyl Peptidase I) Activity Assays

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease with a unique dipeptidyl aminopeptidase activity.[1] It plays a critical role in the activation of serine proteases in immune cells and is implicated in various inflammatory diseases. This compound is a sensitive and commonly used fluorogenic substrate for measuring the activity of Cathepsin C.[1][2][3] The enzyme cleaves the dipeptide from the N-terminus of the substrate, releasing the fluorescent AMC group.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in enzyme activity assays. It is crucial to optimize these protocols for specific experimental conditions, including the enzyme source, purity, and the nature of the test compounds.

General Assay Setup and Considerations

Diagram: General Workflow for this compound Enzyme Assay

Caption: A typical workflow for an enzyme inhibition assay using this compound.

Materials:

-

This compound hydrochloride (or other salt form)

-

Dimethyl sulfoxide (DMSO, high purity)

-

Assay Buffer (enzyme-specific, see below)

-

Purified enzyme (e.g., Thrombin, Cathepsin C)

-

Test compounds (e.g., inhibitors)

-

Black, opaque 96- or 384-well microplates

-

Fluorescence microplate reader

Stock Solutions:

-

This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock: Prepare and store the enzyme according to the manufacturer's recommendations. Dilute to the desired working concentration in the appropriate assay buffer immediately before use.

Thrombin Activity Assay Protocol (Inhibitor Screening)

This protocol is adapted for screening potential thrombin inhibitors.

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) BSA, 0.01% (v/v) Triton-X100.

-

Plate Setup:

-

Add 8 µL of thrombin solution (e.g., 4 nM final concentration) to each well of a 384-well plate.

-

Add 2 µL of test compound dilutions (in a buffer containing a final DMSO concentration of 1%). For control wells, add 2 µL of the buffer with DMSO.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 5 µL of this compound solution (e.g., 150 µM in assay buffer) to each well to achieve a final substrate concentration of 50 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at approximately 360 nm and emission at approximately 465 nm.[4] Collect data kinetically for 30 minutes at 25°C, with readings every 3 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of residual enzyme activity compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cathepsin C Activity Assay Protocol

This protocol provides a general method for measuring Cathepsin C activity.

-

Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 2 mM DTT.

-

Plate Setup:

-

Add 50 µL of diluted recombinant Cathepsin C in assay buffer to the appropriate wells of a 96-well plate.

-

For inhibitor studies, add 25 µL of the inhibitor dilutions or vehicle control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Reaction Initiation: Add 25 µL of the this compound solution to all wells to start the reaction. The final substrate concentration should be optimized, but a starting point of 50 µM can be used.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or take an endpoint reading after a fixed time. Use excitation and emission wavelengths appropriate for AMC (e.g., 360-380 nm excitation, 440-460 nm emission).

-

Data Analysis: Subtract the fluorescence of a blank (no enzyme) from all readings. Calculate the rate of AMC production to determine the enzyme activity. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration.

Data Interpretation and Troubleshooting

Accurate data interpretation and proactive troubleshooting are critical for obtaining reliable results with this compound assays.

Kinetic Parameters: Km and Vmax

To fully characterize the interaction between an enzyme and this compound, it is essential to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

-

Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Autofluorescence of test compounds. 2. Spontaneous hydrolysis of the substrate. 3. Contaminated reagents or buffers. 4. Use of clear or white microplates. | 1. Screen compounds for autofluorescence at the assay wavelengths. 2. Prepare fresh substrate solutions and protect from light. Optimize pH and temperature to ensure substrate stability. 3. Use high-purity reagents and test individual components for fluorescence. 4. Use black, opaque microplates to minimize background and crosstalk.[5] |

| Low Signal or No Activity | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Sub-optimal substrate concentration. 4. Instrument settings not optimized. | 1. Verify enzyme activity with a positive control. 2. Ensure the assay buffer pH and incubation temperature are optimal for the enzyme. 3. Perform a substrate titration to determine the optimal concentration. 4. Optimize the gain and other settings on the fluorescence reader. |

| High Variability Between Replicates | 1. Pipetting errors. 2. Air bubbles in wells. 3. Incomplete mixing of reagents. 4. Evaporation from outer wells. | 1. Use calibrated pipettes and be consistent with technique. 2. Visually inspect the plate for bubbles before reading. 3. Ensure thorough but gentle mixing after adding each reagent. 4. Use a plate sealer or ensure a humidified environment in the plate reader. |

Advantages and Limitations of this compound

Advantages:

-

High Sensitivity: The fluorescent readout provides a highly sensitive detection method, allowing for the use of low enzyme and substrate concentrations.

-

Continuous Monitoring: The assay can be monitored in real-time, enabling kinetic studies and the determination of initial reaction velocities.

-

Versatility: It can be used to assay a range of proteases with a preference for arginine at the P1 position.

-

Improved Properties: The H-Gly-Gly-Arg-AMC variant offers improved water solubility and kinetic parameters compared to its N-terminally blocked counterparts for some applications.[6][7]

Limitations:

-

Substrate Specificity: While selective, this compound may be cleaved by multiple proteases with similar substrate specificities. Therefore, results from complex biological samples should be interpreted with caution, and the use of specific inhibitors is recommended to confirm the identity of the target enzyme.

-

Compound Interference: Test compounds can interfere with the assay through autofluorescence or quenching of the AMC signal. It is crucial to perform counter-screens to identify and eliminate false positives.

-

Indirect Measurement: The use of a synthetic substrate may not always perfectly reflect the enzyme's activity on its natural protein substrates. Hits from screens using fluorogenic substrates should ideally be validated with secondary assays using natural substrates.

Conclusion

This compound is a powerful and versatile tool for the study of proteases, particularly thrombin and cathepsin C. Its high sensitivity and amenability to continuous monitoring make it well-suited for a variety of applications, from basic enzymology to high-throughput screening in drug discovery. A thorough understanding of its mechanism of action, careful optimization of assay conditions, and awareness of its potential limitations are essential for generating accurate and reproducible data. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this compound-based assays in the laboratory.

References

- Al-Horani, R. A., & Desai, U. R. (2014). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. The Open Atherosclerosis & Thrombosis Journal, 2, 7-13.

- Gauthier, F., Gauthier, A., & Moreau, T. (2017). Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases. Frontiers in Immunology, 8, 149.

- van Berkel, S. S., de Laat, B., & van Heerde, W. L. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 606-617.

-

van Berkel, S. S., de Laat, B., & van Heerde, W. L. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. PubMed. Retrieved from [Link]

-

Hong肽生物. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. This compound - [hongtide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Properties and Applications of H-Gly-Arg-AMC

For researchers, scientists, and drug development professionals engaged in protease research, the selection of an appropriate substrate is paramount for generating robust and reliable data. Among the myriad of available fluorogenic substrates, those based on 7-amino-4-methylcoumarin (AMC) have become a cornerstone for the sensitive detection of protease activity. This guide provides an in-depth technical exploration of H-Gly-Arg-AMC, a dipeptide substrate widely utilized for assaying a variety of proteases. We will delve into its core fluorescence properties, the principles governing its use in enzymatic assays, detailed protocols for its application, and critical considerations for data integrity.

The Foundation: Understanding the Fluorogenic Principle of this compound

The utility of this compound as a protease substrate lies in a fundamental principle of fluorescence quenching and dequenching. The intact substrate molecule, this compound, is essentially non-fluorescent. The electronic properties of the peptide are such that the AMC fluorophore is held in a quenched state. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free 7-amino-4-methylcoumarin is released. This liberated AMC is highly fluorescent, emitting a strong signal in the blue region of the spectrum. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic analysis of the protease under investigation.

Caption: Enzymatic cleavage of this compound by a protease.

Core Fluorescence and Spectroscopic Properties

A thorough understanding of the spectral characteristics of the liberated AMC fluorophore is critical for accurate experimental design and data interpretation.

| Parameter | Value | Source(s) |

| Excitation Wavelength (λex) | ~341-360 nm | [1] |

| Emission Wavelength (λem) | ~440-460 nm | [1] |

| Molar Extinction Coefficient (ε) | ~17,800 M⁻¹cm⁻¹ (in Ethanol) | |

| Quantum Yield (Φ) | Varies with solvent and pH |

The Stokes shift, the difference between the excitation and emission maxima, is substantial for AMC, which is advantageous in minimizing self-absorption and improving signal-to-noise ratios.

Enzymatic Specificity: Proteases that Target this compound

The this compound substrate is primarily designed for proteases that exhibit a preference for cleaving after an arginine residue at the P1 position (according to the Schechter and Berger nomenclature). This makes it a versatile tool for studying several important classes of proteases.

Key Enzyme Classes:

-

Trypsin and Trypsin-like Serine Proteases: These enzymes have a well-defined specificity for cleaving peptide bonds C-terminal to basic amino acids like arginine and lysine.[3]

-

Cathepsins: Several members of the cathepsin family, which are cysteine proteases, can cleave substrates with arginine at the P1 position. This compound is a known substrate for Cathepsin C (also known as Dipeptidyl Peptidase I).[4]

-

Other Proteases: A range of other proteases from various organisms may also exhibit activity towards this substrate, depending on their specific subsite preferences.

Experimental Design and Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating controls and steps that ensure the integrity of the data generated.

Materials and Reagents

-

This compound Substrate: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO and store at -20°C, protected from light.

-

Protease of Interest: Purified enzyme or a biological sample containing the protease.

-

Assay Buffer: The choice of buffer is critical and should be optimized for the specific protease being studied. A common starting point is a buffer at physiological pH, such as PBS or Tris-HCl, pH 7.4. The buffer may require additives for optimal enzyme activity, such as salts (e.g., NaCl, CaCl₂) or reducing agents (e.g., DTT for cysteine proteases).

-

Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product. Prepare a stock solution in DMSO.

-

Microplate Reader: Capable of fluorescence measurements with excitation and emission wavelengths appropriate for AMC.

-

Black, opaque 96- or 384-well microplates: To minimize background fluorescence and well-to-well crosstalk.[5]

Workflow for a Standard Protease Assay

Caption: A typical workflow for a protease assay using this compound.

Detailed Protocol: Determination of Michaelis-Menten Kinetics

This protocol outlines the steps to determine the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for a protease with this compound.

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of free AMC in the assay buffer, ranging from a concentration that gives a signal close to background to one that is above the expected maximum product concentration in your kinetic assays.

-

Dispense the standards into the microplate.

-

Measure the fluorescence at the optimal excitation and emission wavelengths.

-

Plot fluorescence intensity (RFU) versus AMC concentration and perform a linear regression to obtain the slope (RFU/concentration).

-

-

Enzyme Titration (Recommended Preliminary Step):

-

To determine the optimal enzyme concentration, perform a preliminary experiment with a fixed, saturating concentration of this compound and varying concentrations of the enzyme.

-

Choose an enzyme concentration that results in a linear increase in fluorescence over a reasonable time frame (e.g., 15-30 minutes) and where the signal is well above the background but not saturating the detector.

-

-

Kinetic Assay:

-

Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0.1 * K_m to 10 * K_m (if the approximate K_m is known) or a broad range (e.g., 1 µM to 200 µM) if it is unknown.

-

In the microplate, add the assay buffer and the optimized concentration of the enzyme to each well.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period where the reaction rate is linear.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the slope (RFU/min) to concentration/min using the slope from the AMC standard curve.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the V_max and K_m.

-

Calculate the k_cat by dividing the V_max by the enzyme concentration used in the assay (k_cat = V_max / [E]).

-

Advanced Considerations for Data Integrity and Troubleshooting

As with any assay, there are potential pitfalls that can compromise the accuracy of the results. A proactive approach to identifying and mitigating these issues is the hallmark of rigorous scientific practice.

Inner Filter Effect

At high substrate or product concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to a non-linear relationship between fluorescence and concentration. This is known as the inner filter effect.[6][7]

Mitigation Strategies:

-

Work at Low Absorbances: Keep the total absorbance of the solution at the excitation and emission wavelengths below 0.1.

-

Use of Correction Factors: If working at higher concentrations is unavoidable, mathematical correction factors can be applied, although this adds complexity to the data analysis.[8]

-

Instrumental Adjustments: Some modern plate readers have features to adjust the read height, which can help minimize the inner filter effect.[6]

Compound Autofluorescence in High-Throughput Screening (HTS)

When screening compound libraries for protease inhibitors, a common source of false positives is compound autofluorescence. A compound that fluoresces at the same wavelengths as AMC will appear to be an activator or mask the effect of an inhibitor.[9][10]

Protocol for Identifying Autofluorescent Compounds:

-

Prepare a plate with the assay buffer and the test compounds at the screening concentration.

-

Measure the fluorescence at the AMC excitation and emission wavelengths.

-

Any compound that produces a significant signal in the absence of the enzyme and substrate should be flagged as potentially interfering.

Caption: Solid-phase synthesis of this compound.

Conclusion

This compound is a powerful and versatile tool for the study of proteases that recognize arginine at the P1 position. Its favorable fluorescence properties and the straightforward nature of the assay make it suitable for a wide range of applications, from basic enzymology to high-throughput drug discovery. By understanding the fundamental principles of its fluorescence, adhering to rigorous, self-validating protocols, and being vigilant for potential sources of assay interference, researchers can harness the full potential of this valuable substrate to generate high-quality, reproducible data.

References

- Graf, L., et al. (1988). Substrate specificity of trypsin investigated by using a gentic selection. PNAS, 85(14), 4961-4965.

- BenchChem. (2025). How to reduce background fluorescence in AMC-based assays. BenchChem Technical Support Center.

- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst - eScholarship.org. (2023).

- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022).

- Correction for interference by test samples in high-throughput assays.

- Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin C

- Nowick, J. S., et al. (2020).

- 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed.

- Kinetic and Structural Differentiation of Trypsin

- On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - ResearchG

- AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)].

- Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF - ResearchG

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. (n.d.).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- MedchemExpress. (n.d.). 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe.

- On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed.

- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitin

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).

- Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity - YouTube. (2024).

- (PDF) Correction for Interference by Test Samples in High-Throughput Assays.

- Experimental correction for the inner-filter effect in fluorescence spectra - RSC Publishing.

- KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN C

- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv

- Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - IN.

- MedChemExpress. (n.d.).

- On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed.

- Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC - NIH. (2019).

Sources

- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of H-Gly-Arg-AMC for Measuring Dipeptidyl Peptidase I Activity

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of the fluorogenic substrate H-Gly-Arg-AMC to accurately measure the enzymatic activity of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.

Introduction: The Significance of Dipeptidyl Peptidase I and Its Measurement

Dipeptidyl Peptidase I (DPPI/Cathepsin C) is a lysosomal cysteine protease that plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1][2] This enzyme functions as a central coordinator in immune and inflammatory responses by sequentially removing dipeptides from the N-termini of its target pro-enzymes.[3][4] Its substrates include the precursors to neutrophil elastase, cathepsin G, and proteinase 3, as well as granzymes A and B in cytotoxic T lymphocytes and natural killer cells.[2][3]

Given its pivotal role, the aberrant activity of DPPI is implicated in numerous inflammatory diseases.[1] Consequently, DPPI has emerged as a significant therapeutic target for conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and other neutrophil-mediated inflammatory disorders.[1][5][6] Loss-of-function mutations in the gene encoding Cathepsin C are the cause of Papillon-Lefèvre syndrome, a rare autosomal recessive disorder.[1]

Accurate measurement of DPPI activity is therefore paramount for basic research into inflammatory pathways and for the discovery and development of novel therapeutic inhibitors. The fluorogenic substrate Glycyl-L-Arginine-7-amido-4-methylcoumarin (this compound) provides a sensitive and specific method for this purpose. This guide will detail the biochemical principles, assay development, and practical application of this essential research tool.

Biochemical Principles of the this compound Assay

The Enzymatic Reaction

DPPI is a cysteine protease belonging to the papain-like family.[1][3] It exhibits exopeptidase activity, specifically cleaving dipeptides from the free N-terminus of peptide and protein substrates.[3][7] The enzyme has broad specificity; however, it will not cleave at a proline residue on either side of the scissile bond, nor will it cleave if the N-terminal residue is a basic amino acid like arginine or lysine.[3][4] The this compound substrate is specifically designed to be an efficient substrate, where DPPI catalyzes the hydrolysis of the peptide bond between the Arginine residue and the AMC fluorophore.

The Fluorogenic Reporter: 7-Amino-4-methylcoumarin (AMC)

The utility of this compound as a substrate lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is fluorescent, but its fluorescence is quenched when it is conjugated to the peptide via an amide bond.[8] Upon enzymatic cleavage by DPPI, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. This fluorescence is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity. Free AMC has an excitation maximum of approximately 345-380 nm and an emission maximum of 445-460 nm.[8][9]

Caption: Enzymatic cleavage of this compound by DPPI.

Assay Development and Optimization: A Field-Proven Perspective

The development of a robust and reliable DPPI activity assay requires careful optimization of several parameters. The causality behind these choices is critical for generating reproducible and meaningful data.

Critical Reagents and Buffer Formulation

-

Buffer pH and Composition: DPPI is a lysosomal enzyme and typically exhibits optimal activity at an acidic pH, generally between 5.5 and 6.0. A common choice is a sodium acetate or MES buffer.

-

Activating Agents: As a cysteine protease, the catalytic cysteine residue in the active site of DPPI must be in its reduced thiol state to be active. Therefore, the inclusion of a reducing agent is mandatory. Dithiothreitol (DTT) or L-cysteine at concentrations of 1-5 mM are commonly used to prevent oxidation and ensure maximal enzymatic activity.

-

Chelating Agents: The addition of a chelating agent such as EDTA (1-2 mM) is recommended to sequester divalent metal ions that can oxidize the catalytic cysteine or otherwise inhibit enzyme activity.

-

Halide Ion Requirement: A unique characteristic of DPPI is its requirement for halide ions, such as chloride (Cl⁻) or bromide (Br⁻), for activity.[3] Buffers should be supplemented with NaCl (typically 100-200 mM) to satisfy this requirement.

Optimizing Enzyme and Substrate Concentrations

To ensure the assay is conducted under initial velocity conditions (i.e., less than 10-15% of the substrate is consumed), both enzyme and substrate concentrations must be optimized.

-

Enzyme Concentration: The concentration of DPPI should be titrated to yield a linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes).

-

Substrate Concentration: The concentration of this compound should ideally be at or near the Michaelis constant (Km) to ensure sensitivity to inhibitors, or at saturating levels (5-10 times the Km) to determine the maximum velocity (Vmax). A kinetic study of this compound with Cathepsin C reported a high catalytic efficiency, with a kcat of 255 s⁻¹ and a kcat/Ka of 1.6 µM⁻¹s⁻¹.[10] This suggests a very efficient substrate. A typical starting concentration for this compound is in the range of 20-100 µM.

Instrumentation and Measurement

A fluorescence plate reader or spectrofluorometer is required. The instrument should be set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm). A kinetic read setting, taking measurements every 1-2 minutes, is ideal for monitoring the reaction progress.

Step-by-Step Experimental Protocol (96-Well Plate Format)

This protocol is a self-validating system, incorporating essential controls for data integrity.

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate, 200 mM NaCl, 2 mM EDTA, pH 5.5.

-

Activation Buffer: Assay Buffer supplemented with 10 mM DTT. Prepare this fresh before each experiment.

-

DPPI Enzyme Stock: Reconstitute recombinant human DPPI in a suitable buffer (e.g., as provided by the manufacturer) to a stock concentration of 1 mg/mL. Aliquot and store at -70°C.

-

This compound Substrate Stock: Prepare a 10 mM stock solution in DMSO.[11] Store in aliquots at -20°C, protected from light.

-

AMC Standard Stock: Prepare a 1 mM stock of free 7-Amino-4-methylcoumarin in DMSO for generating a standard curve.

-

Inhibitor Stock (Optional): Prepare a stock of a known DPPI inhibitor (e.g., a dipeptide vinyl sulfone) in DMSO.[12]

Assay Procedure

-

Prepare AMC Standard Curve: In a 96-well black, clear-bottom plate, perform serial dilutions of the AMC standard stock in Assay Buffer to final concentrations ranging from 0 to 25 µM.

-

Prepare Enzyme Dilution: Thaw the DPPI enzyme stock on ice. Dilute the enzyme in Activation Buffer to a working concentration (e.g., 2X the final desired concentration). Incubate this solution at room temperature for 10-15 minutes to allow for full activation of the enzyme.

-

Prepare Substrate Dilution: Dilute the this compound stock solution in Assay Buffer to a working concentration (e.g., 2X the final desired concentration).

-

Set Up Assay Plate:

-

Test Wells: Add 50 µL of the 2X activated DPPI solution.

-

No-Enzyme Control: Add 50 µL of Activation Buffer.

-

No-Substrate Control: Add 50 µL of the 2X activated DPPI solution.

-

Inhibitor Wells (Optional): Add a desired volume of inhibitor and bring the volume to 50 µL with 2X activated DPPI solution. Pre-incubate for 15-30 minutes.

-

-

Initiate Reaction: Start the reaction by adding 50 µL of the 2X substrate solution to all wells except the "No-Substrate Control" wells. To these, add 50 µL of Assay Buffer. The final volume in all wells should be 100 µL.

-

Data Collection: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (RFU) kinetically for 30-60 minutes.

Caption: A typical experimental workflow for a DPPI activity assay.

Data Analysis and Interpretation

-

Standard Curve: Plot the RFU values for the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM). This slope is the conversion factor to translate RFU values into molar amounts of product formed.

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the kinetic curve (RFU/min).

-

Convert to Molar Rate: Convert the rate from RFU/min to µmol/min using the slope from the AMC standard curve.

-

Rate (µmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)

-

-

Calculate Specific Activity: Normalize the molar rate to the amount of enzyme added to each well.

-

Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [mg of enzyme per well]

-

-

Inhibitor Analysis: For inhibition studies, calculate the percent inhibition relative to the uninhibited control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.

Quantitative Data Summary

| Parameter | Typical Value | Source |

| Substrate | This compound | [3] |

| Enzyme | Dipeptidyl Peptidase I / Cathepsin C | [1] |

| AMC Ex/Em | ~360 nm / ~460 nm | [8][9] |

| Optimal pH | 5.5 - 6.0 | - |

| kcat (for this compound) | 255 ± 6 s⁻¹ | [10] |

| kcat/Ka (for this compound) | 1.6 ± 0.09 µM⁻¹s⁻¹ | [10] |

| Typical Substrate [C] | 20 - 100 µM | - |

| Required Activators | DTT (or other thiol), Halide ions (e.g., Cl⁻) | [3] |

Applications in Research and Drug Discovery

-

High-Throughput Screening (HTS): This assay is readily adaptable to HTS formats for identifying novel DPPI inhibitors.

-

Mechanism of Inhibition Studies: It can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive, reversible, irreversible).

-

Enzyme Kinetics: Detailed kinetic parameters (Km, Vmax, kcat) can be determined for DPPI with various substrates.[10]

-

Disease Research: The assay is crucial for studying the role of DPPI in inflammatory diseases and for evaluating the efficacy of potential therapeutics in preclinical models.[1][5][6]

Conclusion

The this compound fluorogenic assay is a robust, sensitive, and highly specific tool for the quantitative measurement of Dipeptidyl Peptidase I activity. Proper understanding of the biochemical principles and meticulous optimization of the assay protocol, including the critical roles of pH, reducing agents, and halide ions, are essential for generating high-quality, reproducible data. This guide provides the foundational knowledge and practical steps for researchers to successfully implement this assay, thereby advancing our understanding of DPPI's role in health and disease and accelerating the development of targeted therapies.

References

- Cathepsin C: structure, function, and pharmacological targeting. (2023). OAE Publishing Inc.

- Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY. R&D Systems.

- Dipeptidyl peptidase I – Knowledge and References. Taylor & Francis.

- Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. PubMed Central.

- Cathepsin C. Wikipedia.

- Cathepsin C in health and disease: from structural insights to therapeutic prospects. PubMed Central.

- Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C). PubMed.

- The Amino-Acid Substituents of Dipeptide Substrates of Cathepsin C Can Determine the Rate-Limiting Steps of Catalysis. (2012). ACS Publications.

- detection of dipeptidyl peptidase activity with dppiv-glo™ assay. Promega Corporation.

- Gly-Arg-AMC | DPAP1 Substrate. MedchemExpress.com.

- Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers.

- 7-Amino-4-methylcoumarin (AMC, Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796, CAS Number: 26093-31-2). Cayman Chemical.

- Dipeptidyl peptidase-1 inhibitors in bronchiectasis. European Respiratory Society.

- 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. MedchemExpress.com.

- 7-Amino-4-methylcoumarin. Sigma-Aldrich.

- Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg. Fisher Scientific.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY: R&D Systems [rndsystems.com]

- 4. Cathepsin C - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Arg-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the fluorogenic substrate H-Gly-Arg-AMC, a critical tool for the study of specific proteases. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, mechanism of action, and practical applications of this dipeptide substrate, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound in Protease Research

Proteases are a class of enzymes that play a pivotal role in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention.[1] The ability to accurately measure the activity of specific proteases is fundamental to understanding their function and for the discovery of novel inhibitors. This compound (Glycyl-L-arginyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate designed for the continuous assay of specific proteases, primarily belonging to the cysteine cathepsin family and other related enzymes. Its utility lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of enzyme activity. This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties to its application in high-throughput screening for drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic dipeptide consisting of glycine and arginine residues linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. The chemical structure of this compound is characterized by its molecular formula C₁₈H₂₄N₆O₄ and a molecular weight of approximately 388.42 g/mol .[2] It is typically supplied as a hydrochloride salt, which has a molecular weight of 424.88 g/mol .[3]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄N₆O₄ | [2] |

| Molecular Weight | 388.42 g/mol (free base) | [2] |

| CAS Number | 65147-19-5 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Wavelength (λex) | 340-360 nm | |

| Emission Wavelength (λem) | 440-460 nm | |

| Storage | Store at -20°C, protected from light and moisture. |

Mechanism of Action: From Non-Fluorescent to Fluorescent

The utility of this compound as a reporter molecule stems from the principle of fluorescence quenching and dequenching. In its intact state, the AMC fluorophore is conjugated to the dipeptide, which quenches its fluorescence. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. This liberated AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of enzymatic activity.

The specificity of this compound is determined by the dipeptide sequence, Gly-Arg. This sequence is recognized by certain proteases, particularly those with a preference for cleaving after an arginine residue.

Target Enzymes and Applications

This compound is a recognized substrate for a specific subset of proteases, making it a valuable tool for studying their activity.

Primary Target Enzymes

The primary enzymes that cleave this compound include:

-

Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C: This enzyme is a lysosomal cysteine protease that sequentially removes dipeptides from the N-termini of proteins and peptides. This compound is a sensitive substrate for DPPI.[4]

-

Cathepsin B, H, and L: These are also lysosomal cysteine proteases involved in various cellular processes, including protein degradation and antigen presentation. This compound serves as a substrate for these cathepsins.[3]

Applications in Research and Drug Discovery

The specific nature of this compound makes it a powerful tool in several research areas:

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The fluorogenic nature of the assay makes it amenable to high-throughput screening of large compound libraries to identify potential protease inhibitors.[5] This is a cornerstone of early-stage drug discovery for diseases where these proteases are implicated, such as cancer and inflammatory disorders.[1]

-

Cell-Based Assays: this compound can be used to measure protease activity in cell lysates and, in some cases, in living cells, allowing for the study of enzyme function in a more biologically relevant context.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for utilizing this compound in enzyme assays and inhibitor screening.

Enzyme Activity Assay

This protocol outlines a general procedure for measuring the activity of a purified protease using this compound. It is crucial to optimize the assay conditions for each specific enzyme and experimental setup.

Materials:

-

Purified target protease (e.g., Cathepsin B, C, H, or L)

-

This compound hydrochloride salt

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT for cathepsins)

-

DMSO (for dissolving the substrate)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm

Procedure:

-

Prepare a stock solution of this compound: Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Prepare working solutions:

-

Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal substrate concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Working Solution: Dilute the purified enzyme in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined to ensure a linear reaction rate over the desired time course.

-

-

Set up the assay plate:

-

Add 50 µL of the Enzyme Working Solution to each well.

-

Include a "no enzyme" control by adding 50 µL of Assay Buffer to several wells.

-

Include a "no substrate" control by adding 50 µL of the Enzyme Working Solution to several wells and adding 50 µL of Assay Buffer instead of the substrate solution in the next step.

-

-

Initiate the reaction: Add 50 µL of the Substrate Working Solution to each well to start the enzymatic reaction.

-

Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" or "no substrate" controls) from the fluorescence readings of the experimental wells.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of a target protease using this compound.

Materials:

-

Same as for the Enzyme Activity Assay

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare reagents as described in the Enzyme Activity Assay protocol.

-

Set up the assay plate:

-

Test wells: Add a small volume (e.g., 1-2 µL) of the inhibitor compound at various concentrations to the wells.

-

Positive control (no inhibition): Add the same volume of the inhibitor solvent (e.g., DMSO) to several wells.

-

Negative control (no enzyme): Add the inhibitor solvent and Assay Buffer to several wells.

-

-

Add 50 µL of the Enzyme Working Solution to the test and positive control wells. Add 50 µL of Assay Buffer to the negative control wells.

-

Pre-incubate: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction: Add 50 µL of the Substrate Working Solution to all wells.

-

Measure fluorescence as described in the Enzyme Activity Assay protocol.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well.

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that has proven to be an invaluable tool for the study of cathepsins and related proteases. Its well-defined chemical properties and straightforward mechanism of action allow for the development of robust and reliable enzyme assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, from basic enzyme characterization to high-throughput screening for the discovery of novel therapeutics. As our understanding of the roles of these proteases in disease continues to expand, the importance of precise and efficient tools like this compound will only continue to grow.

References

-

Rubach, J. K., Cui, G., Schneck, J. L., Taylor, A. N., Zhao, B., Smallwood, A., ... & Meek, T. D. (2012). The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis. Biochemistry, 51(38), 7551–7568. [Link]

-

Dandamudi, S., & Campbell, R. E. (2007). Fluorescent probes for proteolysis: tools for drug discovery. Current opinion in chemical biology, 11(1), 64–70. [Link]

-

NovoPro Bioscience Inc. (n.d.). Gly-Arg-AMC peptide. Retrieved January 23, 2026, from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

Sources

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gly-Arg-AMC peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. shop.bachem.com [shop.bachem.com]

- 5. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to H-Gly-Arg-AMC and Its Analogs in Protease Research

This guide provides an in-depth exploration of the fluorogenic substrate H-Gly-Arg-AMC, its synonyms, and its critical role in protease research and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, practical applications, and detailed methodologies associated with this valuable research tool.

Introduction: The Significance of Fluorogenic Peptide Substrates

In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role. The precise quantification of their activity is paramount for understanding their function and for the development of targeted therapeutics. Fluorogenic peptide substrates, such as this compound, are indispensable tools in this endeavor.[1][2] These molecules are ingeniously designed with a peptide sequence recognized by a specific protease, conjugated to a fluorophore that is quenched in the intact substrate. Enzymatic cleavage of the amide bond liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to protease activity.[1]

This compound, in particular, has emerged as a versatile substrate for a range of proteases, primarily those with a specificity for cleaving after an arginine residue. This guide will delve into the nuances of its nomenclature, its enzymatic targets, and the practical considerations for its effective use in the laboratory.

Nomenclature and Synonyms: A Guide to Identification

The accurate identification of research compounds is crucial for reproducibility and cross-referencing of experimental data. This compound is known by several names, which can be a source of confusion. The following table provides a comprehensive list of its synonyms and related compounds, along with their key identifiers.

| Common Name | Full Chemical Name | Abbreviation | CAS Number | Molecular Formula | Notes |

| This compound | Glycyl-L-arginyl-7-amino-4-methylcoumarin | GR-AMC | 65147-19-5 | C18H25N7O4 | The hydrochloride salt form is commonly used. |

| Gly-Arg-AMC | glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | 70274-78-1 | C18H24N6O4 | Often used interchangeably with this compound. | |

| Z-Gly-Gly-Arg-AMC | N-Carbobenzoxy-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin | Z-GGR-AMC | 102601-58-1 | C28H33N7O7 | N-terminally protected version, often used for thrombin.[1][3] |

| GGR-AMC | Glycyl-glycyl-L-arginine-7-amido-4-methylcoumarin | 104086-87-5 | C20H27N7O5 | A tripeptide substrate.[4] |

Enzymatic Targets and Substrate Specificity

This compound and its derivatives are primarily recognized by proteases that exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. The specificity can be influenced by the amino acids in the positions preceding the arginine (P2, P3, etc.).

Key Enzymatic Targets:

-

Cathepsin C (Dipeptidyl Peptidase I): this compound is a sensitive substrate for Cathepsin C, a lysosomal cysteine protease.[5][6]

-

Thrombin (Factor IIa): The N-terminally protected form, Z-Gly-Gly-Arg-AMC, is a widely used and specific substrate for thrombin, a key serine protease in the coagulation cascade.[1][7][8] The Gly-Gly spacer provides optimal positioning for cleavage.[1]

-

Other Serine Proteases: Due to the terminal arginine, this substrate can also be cleaved by other trypsin-like serine proteases, including trypsin itself, tissue-type plasminogen activator (tPA), and urokinase (uPA).[1][9] However, the kinetic parameters for these interactions may vary significantly.

The Rationale Behind Substrate Design:

The choice of the peptide sequence is critical for ensuring specificity. For instance, the tripeptide sequence in Z-Gly-Gly-Arg-AMC enhances its specificity for thrombin over other coagulation proteases.[1] The benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases and can influence the substrate's interaction with the enzyme's active site.[1]

Experimental Protocols and Methodologies

The successful application of this compound in research hinges on the meticulous execution of experimental protocols. This section provides detailed, step-by-step methodologies for common applications.

General Protease Activity Assay:

This protocol provides a framework for measuring the activity of a purified protease or a protease in a biological sample.

Materials:

-

This compound hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Purified enzyme or biological sample

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm)[5]

Protocol:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.[8] For the assay, dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Preparation: Dilute the enzyme or biological sample to the desired concentration in pre-warmed assay buffer. The amount of enzyme should be titrated to ensure the reaction rate is linear over the desired time course.

-

Assay Setup: In a 96-well black microplate, add the diluted enzyme solution. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known active enzyme.

-

Initiation of Reaction: To start the reaction, add the diluted this compound solution to each well. The final volume in each well should be consistent.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve. Subtract the rate of the no-enzyme control to account for background fluorescence and substrate auto-hydrolysis.

Causality Behind Experimental Choices:

-

Buffer Composition: The choice of buffer and its pH is critical for optimal enzyme activity.[10] Tris-HCl is a common choice for many proteases, and the inclusion of salts like NaCl can be necessary for maintaining enzyme structure and activity.

-

Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure the reaction rate is sensitive to changes in enzyme activity.[11]

-

Temperature: Maintaining a constant temperature is crucial for reproducible results, as enzyme activity is highly temperature-dependent.

Thrombin Generation Assay (TGA):

The thrombin generation assay is a global hemostasis test that measures the potential of a plasma sample to generate thrombin. Z-Gly-Gly-Arg-AMC is a commonly used substrate in this assay.[12][13]

Materials:

-

Platelet-poor plasma (PPP)

-

Z-Gly-Gly-Arg-AMC

-

TGA reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Thrombin calibrator

-

96-well black microplate

-

Fluorescence microplate reader with software for TGA analysis

Protocol:

-

Reagent Preparation: Prepare solutions of Z-Gly-Gly-Arg-AMC and CaCl2 in a suitable buffer. The final concentration of the substrate is typically around 417 µM.[13]

-

Assay Setup: In a 96-well plate, add platelet-poor plasma. To calibrator wells, add a thrombin calibrator instead of the TGA reagent.

-

Initiation of Coagulation: Add the TGA reagent (containing tissue factor and phospholipids) to the plasma samples.

-

Initiation of Thrombin Generation: After a short incubation period (e.g., 10 minutes at 37°C), initiate thrombin generation by adding a solution containing Z-Gly-Gly-Arg-AMC and CaCl2.[13]

-

Fluorescence Monitoring: Immediately start monitoring the fluorescence in a plate reader at 37°C.

-

Data Analysis: The fluorescence data is converted into a thrombin generation curve using dedicated software, which calculates parameters such as the endogenous thrombin potential (ETP), lag time, and peak thrombin concentration.

Self-Validating System:

The inclusion of a thrombin calibrator is essential for converting the relative fluorescence units into nanomolar concentrations of active thrombin, thus providing a quantitative and validated measure of thrombin generation.

Visualization of Key Processes

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Thrombin Generation Assay Workflow

Caption: A simplified workflow for a thrombin generation assay.

Quantitative Data and Kinetic Parameters

While specific kinetic parameters for this compound with all its target enzymes are not always readily available in a single source, the following table provides a comparative overview of related substrates to offer a frame of reference for expected enzymatic efficiencies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[11][14][15]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Thrombin | Z-Gly-Gly-Arg-AMC | 168 | - | - | [9] |

| Thrombin | H-Gly-Gly-Arg-AMC | Improved over Z-GGR-AMC | Improved over Z-GGR-AMC | - | [7] |

| tPA | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |

| uPA | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |

| Trypsin | Z-Gly-Gly-Arg-AMC | - | - | - | [9] |

Note: A dash (-) indicates that the specific value was not provided in the cited source. The improved kinetic parameters for H-Gly-Gly-Arg-AMC with thrombin suggest better solubility and interaction with the enzyme's active site compared to its N-terminally protected counterpart.[7]

Conclusion and Future Perspectives

This compound and its analogs are powerful and versatile tools in the arsenal of researchers studying proteases. Their ability to provide a sensitive and continuous measure of enzyme activity has been instrumental in advancing our understanding of various physiological and pathological processes. As research continues to unravel the complexities of the proteome, the demand for well-characterized and specific fluorogenic substrates will undoubtedly grow. Future developments may focus on creating substrates with even greater specificity, improved photophysical properties, and suitability for in vivo imaging applications. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively utilize these valuable reagents in their quest for scientific discovery and therapeutic innovation.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

van Berkel, S. S., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 606-617. [Link]

-

Ngo, H. T., et al. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 17-27. [Link]

-

Poucke, S. V., et al. (2017). Thrombin generation assay (CAT). protocols.io. [Link]

-

PubChem. (n.d.). Z-Gly-Gly-Arg-AMC. Retrieved from [Link]

-

University of California, Davis. (n.d.). Protease Kinetics. Retrieved from [Link]

-

Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

-

Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022). Thrombin Generation Assays. Retrieved from [Link]

-

ResearchGate. (2025). Usefulness of Kinetic Enzyme Parameters in Biotechnological Practice. Retrieved from [Link]

-

Catalyst University. (2016). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. [Video]. YouTube. [Link]

-

Supporting Information for: Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries. (n.d.). Retrieved from [Link]

Sources

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 3. New, sensitive fluorogenic substrates for human cathepsin G based on the sequence of serpin-reactive site loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rsc.org [rsc.org]

- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 12. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thrombin generation assay (CAT) [protocols.io]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Introduction to AMC-based peptide substrates

An In-Depth Technical Guide to AMC-Based Peptide Substrates for Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorogenic assays are a cornerstone of modern enzyme kinetics and high-throughput screening, offering unparalleled sensitivity and real-time measurement capabilities. Among the most established and versatile tools in this domain are substrates based on 7-amino-4-methylcoumarin (AMC). This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing the foundational principles, practical application workflows, and expert insights required to design, execute, and interpret AMC-based enzyme assays. We will delve into the core mechanism of AMC fluorescence, guide the rational selection of peptide substrates, present validated experimental protocols, and offer robust solutions to common technical challenges, ensuring the generation of high-fidelity, reproducible data.

Chapter 1: The Foundation of Fluorogenic Assays: Understanding AMC

What is 7-Amino-4-methylcoumarin (AMC)?

7-Amino-4-methylcoumarin (AMC) is a fluorescent molecule that forms the signaling component of a widely used class of fluorogenic enzyme substrates.[1][2] In its free form, AMC exhibits strong blue fluorescence. The core principle of its use in enzyme assays lies in quenching this fluorescence by covalently attaching a recognition molecule—typically a peptide—to its 7-amino group via an amide bond.[1][2]

The Principle of Fluorogenic Detection: From Quenched to Fluorescent

The fundamental mechanism of an AMC-based assay is elegant and direct. A peptide sequence, designed to be a specific target for a particular enzyme (most commonly a protease), is synthesized and linked to the AMC fluorophore.[1][2]

-

The Substrate (Non-Fluorescent State): When the peptide is attached to AMC, the electronic properties of the coumarin ring are altered. This N-acylation effectively suppresses the intrinsic fluorescence of the AMC molecule.[2] The resulting peptide-AMC conjugate is thus either non-fluorescent or exhibits very weak fluorescence at the characteristic emission wavelength of free AMC.

-

Enzymatic Cleavage: When the target enzyme is introduced, it recognizes and cleaves the specific amide bond between the peptide sequence and the AMC molecule.[1][2]

-

Signal Generation (Fluorescent State): The cleavage event liberates free AMC. Released from the quenching effect of the attached peptide, the AMC molecule regains its native electronic configuration and fluoresces brightly upon excitation.[3]

The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for continuous, real-time monitoring of the reaction.[1]

Spectroscopic Properties

To properly configure a fluorometer or plate reader for an AMC-based assay, understanding its spectral properties is critical. While slight variations can occur depending on buffer conditions, the typical wavelengths are well-established.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~350 - 390 nm | The range of light wavelengths used to excite the free AMC molecule. A common choice is 360 nm or 380 nm.[2][4][5][6] |

| Emission Maximum (λem) | ~440 - 460 nm | The wavelength of light emitted by the excited AMC molecule. 460 nm is the most frequently cited detection wavelength.[1][2][4][5] |

Chapter 2: Designing and Implementing AMC-Based Enzyme Assays

The Anatomy of an AMC-Peptide Substrate

An AMC-based substrate is more than just a fluorophore; it's a precision tool. The peptide portion is the key to its utility and specificity. For proteases, the peptide sequence mimics the natural cleavage site of the enzyme. The position of amino acids relative to the cleavage site is designated Pn...P3-P2-P1, where the enzyme cleaves the P1-AMC bond.

Selecting the Optimal Substrate: Specificity is Key

The success of an assay hinges on selecting a substrate that is cleaved efficiently and selectively by the enzyme of interest.

-

Causality of Selection: The choice is driven by prior knowledge of the enzyme's substrate specificity. For well-characterized proteases like caspases or proteasomes, validated substrates are commercially available (e.g., Ac-DEVD-AMC for Caspase-3, Suc-LLVY-AMC for the proteasome).[6][7] For novel or less-studied enzymes, substrate specificity may first need to be determined using library screening methods.[1]

-

Field-Proven Insight: A substrate that is highly specific for your target enzyme over other proteases potentially present in a complex sample (like cell lysate) is crucial to prevent misleading results.[8] For example, a substrate designed for prostate-specific antigen (PSA) was rigorously tested against other serine proteases like chymotrypsin to ensure its specificity.[8]

| Target Enzyme Class | Example Substrate Sequence | Reference |

| Caspases | Ac-DEVD-AMC (Caspase-3) | [7] |

| Proteasome (Chymotrypsin-like) | Suc-LLVY-AMC | [6] |

| Cathepsins | Z-FR-AMC (Cathepsin B/L) | [9] |

| Aminopeptidases | L-Leucine-AMC | [9] |

| Deubiquitinases (DUBs) | Ubiquitin-AMC (Ub-AMC) | [10][11] |

Core Principles of Assay Development

Optimizing reaction conditions is a self-validating process that ensures the observed activity is a true representation of the enzyme's catalytic potential under the tested conditions.

-

Enzyme and Substrate Concentrations:

-

Enzyme Titration: The first step is to determine an enzyme concentration that yields a linear increase in fluorescence over time. This is the "initial velocity" phase of the reaction. The rate should be high enough for robust detection but low enough to not deplete the substrate too quickly.[10]

-

Substrate Titration (Determining Km): To characterize the enzyme, you must measure the reaction rate at various substrate concentrations. This allows for the determination of the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax. For routine screening, using a substrate concentration at or near the Km is often a good balance between signal intensity and substrate consumption. For inhibitor studies, a concentration below Km can increase sensitivity to competitive inhibitors.

-

-

Buffer and Reaction Conditions:

-

pH and Ionic Strength: Enzymes have optimal pH and salt concentration ranges. These must be determined or sourced from the literature for the specific enzyme being studied.

-

Temperature: Enzyme activity is highly temperature-dependent. Assays should be conducted at a constant, controlled temperature (e.g., 30°C or 37°C).[10]

-

Additives: Some enzymes require cofactors (e.g., ZnCl2) or reducing agents (e.g., DTT) for full activity.[10] Conversely, some compounds like EDTA can inhibit certain enzymes and should be avoided unless part of the experimental design.[12]

-

Chapter 3: Key Applications in Research and Drug Discovery

Characterizing Enzyme Kinetics: Determining Kcat and Km

AMC-based substrates are ideal for determining fundamental kinetic parameters. By measuring the initial reaction velocity (V₀) at a range of substrate concentrations ([S]), one can plot V₀ versus [S] and fit the data to the Michaelis-Menten equation to determine Vmax (the maximum reaction rate) and Km. This is a foundational experiment for understanding an enzyme's catalytic efficiency.

High-Throughput Screening (HTS) for Inhibitor Discovery

The sensitivity and microplate-compatible format of AMC assays make them a workhorse for HTS.[11] Large chemical libraries can be rapidly screened to identify compounds that inhibit the target enzyme.

-

Workflow:

-

Enzyme, substrate, and buffer are pre-mixed or dispensed into microplate wells.

-

Test compounds (typically dissolved in DMSO) are added to individual wells.

-

The reaction is initiated (often by adding substrate or enzyme).

-

Fluorescence is monitored over time.

-

A significant reduction in the rate of fluorescence increase compared to a vehicle control (DMSO only) indicates potential inhibition.

-

Assessing Inhibitor Potency (IC50 Determination)

Once a "hit" is identified, the next step is to determine its potency. This is done by generating a dose-response curve, where the enzyme's activity is measured across a range of inhibitor concentrations. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%. This is a critical metric for ranking and prioritizing compounds in drug discovery pipelines.[13]

Chapter 4: Standardized Protocols for Reproducible Results

These protocols are designed as templates. Always optimize enzyme and substrate concentrations for your specific system.

Protocol: Measuring Protease Activity

This protocol establishes the baseline activity of a purified enzyme or an enzyme in a biological sample.